molecular formula C11H10N4O4S B11038774 Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate

Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate

Cat. No.: B11038774
M. Wt: 294.29 g/mol
InChI Key: OFDDOYOTSPUYGE-XQRVVYSFSA-N
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Description

Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate . The reaction is carried out in aqueous ethanol at room temperature, yielding the desired product in moderate to good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, hydrazines

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate is unique due to its fused pyrimidine-thiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10N4O4S

Molecular Weight

294.29 g/mol

IUPAC Name

methyl (2Z)-2-[(2E)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C11H10N4O4S/c1-5-3-7(16)13-10(12-5)15-11-14-9(18)6(20-11)4-8(17)19-2/h3-4H,1-2H3,(H2,12,13,14,15,16,18)/b6-4-

InChI Key

OFDDOYOTSPUYGE-XQRVVYSFSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)/N=C/2\NC(=O)/C(=C/C(=O)OC)/S2

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C2NC(=O)C(=CC(=O)OC)S2

Origin of Product

United States

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